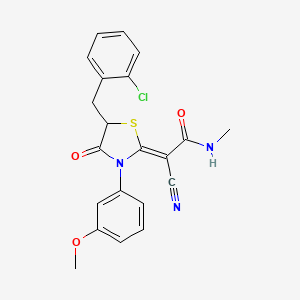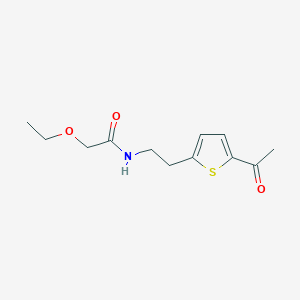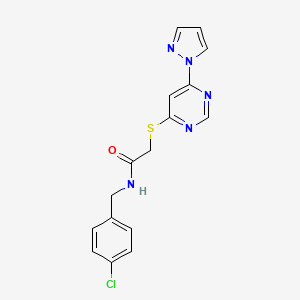
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide is a synthetic organic compound that features a pyrazole and pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Thioether formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, typically using a thiol reagent.
Acetamide formation: The final step involves the reaction of the thioether intermediate with 4-chlorobenzylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 2,6-bis(1H-pyrazol-1-yl)pyridine
- 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid
- 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine
Uniqueness
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide is unique due to its specific combination of pyrazole and pyrimidine rings linked by a thioether bond and the presence of a chlorobenzyl acetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5OS/c17-13-4-2-12(3-5-13)9-18-15(23)10-24-16-8-14(19-11-20-16)22-7-1-6-21-22/h1-8,11H,9-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYQFHXVSYZIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

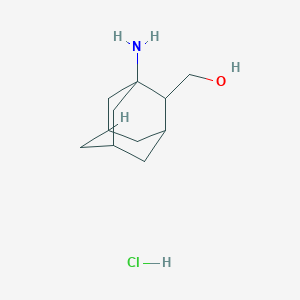
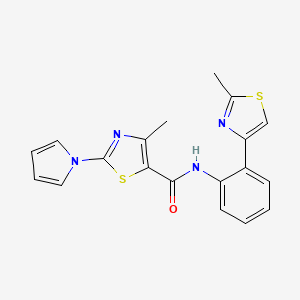
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)
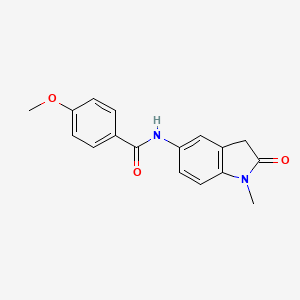
![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)
![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)
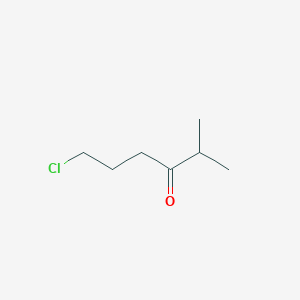
![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)
![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
![N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2554234.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)
